molecular formula C18H16O3 B14446061 4-Hydroxy-3-(o-isopropylphenyl)coumarin CAS No. 73791-15-8

4-Hydroxy-3-(o-isopropylphenyl)coumarin

Cat. No.: B14446061
CAS No.: 73791-15-8
M. Wt: 280.3 g/mol
InChI Key: GANAAJLJKAIISX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(o-isopropylphenyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(o-isopropylphenyl)coumarin typically involves the reaction of o-isopropylphenylacetic acid with salicylaldehyde under basic conditions to form the corresponding coumarin derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(o-isopropylphenyl)coumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

4-Hydroxy-3-(o-isopropylphenyl)coumarin has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antimicrobial and antioxidant properties, make it a subject of interest in biological studies.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of dyes, fragrances, and other industrial products

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(o-isopropylphenyl)coumarin involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(o-isopropylphenyl)coumarin is unique due to the presence of the o-isopropylphenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature may also influence the compound’s pharmacokinetic properties, making it a valuable candidate for further research and development .

Properties

CAS No.

73791-15-8

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

4-hydroxy-3-(2-propan-2-ylphenyl)chromen-2-one

InChI

InChI=1S/C18H16O3/c1-11(2)12-7-3-4-8-13(12)16-17(19)14-9-5-6-10-15(14)21-18(16)20/h3-11,19H,1-2H3

InChI Key

GANAAJLJKAIISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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